REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]([CH3:12])([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:5].[ClH:14]>CO.O.[Pt](=O)=O>[ClH:14].[CH3:1][O:2][C:3](=[O:13])[C:4]([CH3:5])([CH:6]1[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]1)[CH3:12] |f:3.4,5.6|
|
Name
|
|
Quantity
|
0.823 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C=1C=NC=CC1)C)=O
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.062 g
|
Type
|
catalyst
|
Smiles
|
O.[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration over Hyflo
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |